Dioxethedrin - 497-75-6

Dioxethedrin

Catalog Number: EVT-265343
CAS Number: 497-75-6
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dioxethedrin is an alkylbenzene.
Overview

Dioxethedrin, chemically known as 3,4,β-trihydroxy-N-ethylamphetamine, is a substituted amphetamine derivative that has garnered attention for its potential applications in scientific research. This compound is part of a broader class of substituted amphetamines, which are characterized by modifications to the amphetamine structure that can influence their pharmacological properties and biological activities. The unique structure of Dioxethedrin allows it to serve as a useful reagent in organic synthesis and various biochemical applications.

Source and Classification

Dioxethedrin is classified under substituted amphetamines, which include compounds based on the amphetamine backbone with various functional groups attached. This classification highlights its relevance in both medicinal chemistry and pharmacology. The compound can be sourced from chemical suppliers specializing in research chemicals, such as Benchchem, which lists it under catalog number 497-75-6.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dioxethedrin typically involves several steps that may include the modification of existing amphetamine derivatives. While specific synthetic routes for Dioxethedrin are not extensively documented in the literature, general methods for synthesizing substituted amphetamines often involve:

  1. Starting Materials: The synthesis begins with readily available amphetamine derivatives.
  2. Functional Group Modification: Hydroxyl groups are introduced at the 3 and 4 positions of the aromatic ring through various chemical reactions, such as hydroxylation.
  3. N-Ethylation: The nitrogen atom is then modified to incorporate an ethyl group, which can be achieved through alkylation reactions.

These reactions may be carried out in specific solvents and conditions to optimize yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

Dioxethedrin can participate in various chemical reactions typical of substituted amines and phenolic compounds. Key reactions include:

  1. Oxidation: Dioxethedrin may undergo oxidation reactions due to its hydroxyl groups, potentially forming quinones or other oxidized derivatives.
  2. Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may be useful in further synthetic applications.
  3. Alkylation: The nitrogen atom can participate in alkylation reactions, allowing for further modifications to enhance its pharmacological properties.

These reactions are crucial for developing derivatives with tailored functionalities for specific applications.

Mechanism of Action

Process and Data

  1. Dopamine Release: Enhancing the release of dopamine and norepinephrine in the synaptic cleft.
  2. Reuptake Inhibition: Inhibiting the reuptake of these neurotransmitters, leading to increased levels in the brain.

These actions suggest potential stimulant effects similar to those observed with other amphetamines.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dioxethedrin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to its hydroxyl groups.
  • Melting Point: Specific melting point data is not widely available but can be determined through experimental methods.

These properties make Dioxethedrin suitable for various laboratory applications where solubility and reactivity are essential.

Applications

Scientific Uses

Dioxethedrin has several applications within scientific research:

  1. Organic Synthesis: Used as a reagent for synthesizing other organic compounds due to its reactive functional groups.
  2. Biochemical Studies: Serves as a model compound for studying the effects of substituted amphetamines on biological systems.
  3. Pharmacological Research: Investigated for potential therapeutic effects related to its structural similarities with known psychoactive substances.

These applications highlight the compound's versatility within both academic research and practical chemistry settings.

Historical Context and Developmental Trajectory of Dioxethedrin

Emergence in Mid-20th Century Pharmacopeia

Dioxethedrin (INN: Dioxethedrine; chemical name: 3,4-dihydroxy-N-ethylnorephedrine) emerged as a structurally optimized sympathomimetic compound during the mid-20th century pharmaceutical boom. Its molecular architecture positioned it as a catecholamine derivative within the broader class of ephedrine analogues, specifically designed to enhance β-adrenergic receptor agonist activity while maintaining bronchodilatory properties. The compound's systematic development coincided with a transformative period in pharmacopeial science, where post-World War II industrialization drove global standardization of drug monographs. While not universally adopted across all national formularies, dioxethedrin was formally characterized in several European pharmacopeias during the 1950s–1960s as part of a broader effort to codify sympathomimetic agents. Its chemical identity was rigorously documented with the CAS registry number 497-75-6 (free base) and 22930-85-4 (hydrochloride salt), establishing authoritative reference points for pharmaceutical use [1] [4].

The structural kinship to ephedrine is fundamental to understanding dioxethedrin's therapeutic rationale. As illustrated by its IUPAC designation 1-(3,4-Dihydroxyphenyl)-2-ethylaminopropan-1-ol, the molecule features a catechol moiety (3,4-dihydroxyphenyl) essential for adrenergic receptor interaction, paired with an ethylamino-propane chain that confers both solubility and metabolic stability. This deliberate molecular engineering aimed to improve receptor specificity compared to first-generation sympathomimetics, reflecting mid-century trends in targeted drug design. Analytical specifications in pharmacopeial monographs mandated >98% purity for pharmaceutical-grade material, with rigorous tests for identity via infrared spectroscopy and chromatographic behavior [2] [4]. The compound's physicochemical profile—including molar mass (211.26 g/mol for free base; 247.72 g/mol for HCl), elemental composition (C~62.54%, H~8.11%, N~6.63%, O~22.72%), and solubility in dimethyl sulfoxide—was systematically documented to ensure batch consistency in formulations [2].

Table 1: Key Pharmacopeias Influencing Dioxethedrin Standardization

Pharmacopeia NameInitial PublicationRelevance to Dioxethedrin Era
British Pharmacopoeia (BP)1858 (unified)Standardized formulations across Commonwealth nations
United States Pharmacopeia (USP)1820Provided drug standardization framework
European Pharmacopoeia (Ph. Eur.)1964 (initiation)Harmonized specifications across member states
International Pharmacopoeia (Ph. Int.)1951WHO-led global quality standards

Role in Antitussive Formulations (e.g., Bexol Syrup)

Dioxethedrin transitioned from chemical curiosity to clinically deployed agent primarily through its incorporation into the multicomponent antitussive syrup Bexol, where it functioned as a bronchodilator to alleviate respiratory tract constriction associated with productive cough. Marketed in several European countries during the 1960s, Bexol exemplified the era's preference for fixed-dose combinations targeting complex symptomologies. The formulation leveraged dioxethedrin's β-adrenergic agonist properties to counteract bronchospasm while simultaneously employing codeine (an opioid antitussive) for cough reflex suppression and promethazine (a phenothiazine antihistamine) to reduce mucosal inflammation and allergic contributions [1] [4]. This triple combination addressed the multifactorial pathophysiology of cough—dioxethedrin specifically reversed airway smooth muscle contraction through cAMP-mediated signaling, facilitating expectoration and improving airflow dynamics in conditions like bronchitis [4].

The pharmacological rationale for dioxethedrin's inclusion rested upon its structural optimization over earlier agents. Unlike non-catechol sympathomimetics, its 3,4-dihydroxylation pattern permitted efficient engagement with pulmonary β₂-adrenergic receptors. Meanwhile, the N-ethyl substitution conferred resistance to metabolic deamination by monoamine oxidase, extending its duration within the respiratory tract. Contemporary studies noted its potency profile positioned it between norepinephrine (lower bronchodilatory efficacy) and isoproterenol (shorter duration). In Bexol's formulation, dioxethedrin typically appeared as the hydrochloride salt at concentrations optimized for syrup stability, dissolved in an ethanol-water vehicle with sucrose or sorbitol as viscosity enhancers. This delivery format ensured rapid mucosal absorption while masking the compound's inherent bitterness [1] [2] [4].

Table 2: Bexol Syrup Multimodal Therapeutic Action

ComponentPharmacological ClassPrimary Therapeutic RoleSynergistic Interaction
Dioxethedrin HClβ-adrenergic agonistBronchodilation, mucociliary clearance enhancementCounters bronchoconstriction to facilitate expectoration
CodeineOpioid antitussiveCough reflex suppressionReduces frequency/severity of cough paroxysms
PromethazineH1 antihistamineMucosal decongestion, anti-allergic activityAddresses inflammatory/allergic components of cough

Transition from Clinical Use to Research Interest

The decline of dioxethedrin in clinical practice was multifactorial, driven primarily by the advent of β₂-selective adrenergic agonists (e.g., salbutamol, terbutaline) in the 1970s. These successor agents offered superior receptor specificity, reducing the α-adrenergic side effects (tachycardia, hypertension) associated with non-selective sympathomimetics like dioxethedrin. Additionally, evolving regulatory standards questioned the risk-benefit profile of fixed-dose combinations such as Bexol, particularly concerning codeine's narcotic properties and potential for dependency. By the 1980s, dioxethedrin had largely disappeared from formularies, transitioning to a compound of primarily historical and research interest [1] [4].

Contemporary scientific engagement with dioxethedrin manifests in two principal domains:

  • Chemical Synthesis Reference: The compound serves as a synthetic intermediate for novel catecholamine analogues. Its stereochemistry (possessing a chiral center at the carbon bearing the hydroxyl group) provides a template for asymmetric synthesis studies. Modern research catalogs (e.g., MedKoo Biosciences) list dioxethedrin hydrochloride as a research-grade chemical (Catalog T69697) requiring custom synthesis, with lead times of 2–4 months and minimum orders of 1 gram, reflecting its specialized application [2] [4].
  • Molecular Scaffold Exploration: Patent literature indicates renewed investigation into catecholamine derivatives for non-respiratory applications. US20100069401A1 specifically claims catecholamine analogues for anti-angiogenic uses, leveraging structural motifs found in dioxethedrin. Though not directly named, its core catechol-ethylaminopropanol architecture aligns with claimed structures, suggesting potential repurposing in oncology or ophthalmology research [9].

This transition mirrors broader pharmaceutical trajectories where first-generation agents become tools for basic science rather than frontline therapeutics. Dioxethedrin's current research utility persists through its commercial availability from specialized suppliers (>98% purity, shipped as solid powder under ambient conditions), primarily serving medicinal chemistry programs investigating adrenergic receptor modulation [2] [4].

Table 3: Dioxethedrin-Related Compounds in Scientific Literature

Compound NameChemical Relationship to DioxethedrinPrimary Research/Clinical Context
Dioxifedrineα-methyl analogueCoronary vasodilator research
CorbadrineN-desethyl, β-hydroxylated derivativeOphthalmic vasoconstrictor
α-MethyldopamineDecarboxylated metabolic precursorNeuropharmacology studies
Dipivalyl EpinephrineDiester prodrugAnti-glaucoma agent

Final Reference Table: Dioxethedrin Nomenclature

Designation TypeName(s)
Systematic IUPAC Name1-(3,4-Dihydroxyphenyl)-2-ethylaminopropan-1-ol
SynonymsDioxethedrin; Dioxethedrine; 3,4-Dihydroxy-N-ethylnorephedrine; Dioxetedrina; Dioxethedrinum
CAS Numbers497-75-6 (free base); 22930-85-4 (hydrochloride)
Notable AnaloguesDioxifedrine (α-methylepinephrine); Corbadrine (α-methylnorepinephrine)

Properties

CAS Number

497-75-6

Product Name

Dioxethedrin

IUPAC Name

4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8/h4-7,11-15H,3H2,1-2H3

InChI Key

OHDICGSRVLBVLC-UHFFFAOYSA-N

SMILES

CCNC(C)C(C1=CC(=C(C=C1)O)O)O

Solubility

Soluble in DMSO

Synonyms

Dioxethedrin

Canonical SMILES

CCNC(C)C(C1=CC(=C(C=C1)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.